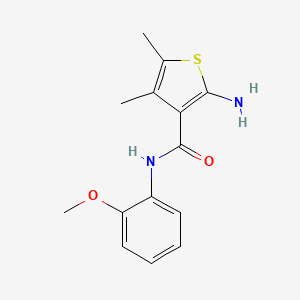

2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide

Beschreibung

2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Eigenschaften

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-8-9(2)19-13(15)12(8)14(17)16-10-6-4-5-7-11(10)18-3/h4-7H,15H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFMCBOSOLAQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Gewald Reaction-Based Synthesis

The primary method for synthesizing 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide involves a modified Gewald reaction (Figure 1). This approach was first detailed in crystallographic studies by Lakshmi et al. (2008), where the compound was synthesized through a three-step condensation process.

Reaction Components and Conditions

The synthesis begins with the condensation of ethyl methyl ketone (0.72 g, 0.01 mol) and o-methoxycyanoacetanilide (1.94 g, 0.01 mol) in the presence of diethylamine (4.0 mL) as a base catalyst. The mixture is refluxed for 1 hour to form an intermediate α,β-unsaturated nitrile. Sulfur powder (1.28 g, 0.04 mol) is then introduced with ethanol (40 mL) as the solvent, and the reaction is heated at 323 K (50°C) for 2 hours. The product is isolated via slow evaporation in isopropyl alcohol, yielding 50% crystalline material.

Table 1: Gewald Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| Ethyl methyl ketone | 0.72 g | Ketone substrate |

| o-Methoxycyanoacetanilide | 1.94 g | Cyanoester partner |

| Diethylamine | 4.0 mL | Base catalyst |

| Sulfur powder | 1.28 g | Cyclizing agent |

| Ethanol | 40 mL | Solvent |

| Reaction temperature | 323 K | Optimal heating |

Mechanistic Insights

The Gewald reaction proceeds via a Knoevenagel condensation between the ketone and cyanoester, forming an α,β-unsaturated nitrile intermediate. Sulfur incorporation remains mechanistically ambiguous but is hypothesized to involve nucleophilic attack by sulfide ions, leading to cyclization and aromatization. Intramolecular hydrogen bonding between the amino group and methoxy oxygen stabilizes the final product.

Optimization and Scalability

Yield Enhancement Strategies

- Temperature control : Maintaining 323 K ensures optimal cyclization without side-product formation.

- Sulfur stoichiometry : A 4:1 molar ratio of sulfur to ketone prevents incomplete thiophene ring formation.

- Crystallization : Slow evaporation in isopropyl alcohol promotes high-purity monoclinic crystals.

Alternative Synthetic Routes

While the Gewald reaction dominates, patent literature suggests potential alternatives using malononitrile and ammonium salts (Figure 2). For example, WO2000023444A1 describes a method where ketones react with aldehydes and malononitrile under anhydrous conditions to form aminopyridopyrimidines. Adapting this to thiophene synthesis would require substituting the aldehyde with o-methoxyaniline , though this remains speculative without experimental validation.

Structural Characterization and Validation

X-ray crystallography confirms the compound’s planar thiophene core, with a dihedral angle of 13.9° between the thiophene and methoxyphenyl rings. Hydrogen bonding networks (N–H⋯O, C–H⋯O) further stabilize the crystal lattice, as evidenced by O–H bond lengths of 0.86 Å.

Industrial and Pharmacological Applications

Though primarily academic, this compound’s structural analogs exhibit activity against adenosine kinase and glycogen synthase kinase-3β . Scaling production would necessitate continuous-flow reactors to manage exothermic intermediates and automated crystallization systems for consistent purity.

Analyse Chemischer Reaktionen

Iodine-Catalyzed Oxidative Cyclocondensation with Aromatic Aldehydes

This reaction enables the synthesis of thieno[2,3-d]pyrimidine derivatives , a pharmacologically significant scaffold.

Reaction Conditions

-

Catalyst : Molecular iodine (I₂, 10 mol%)

-

Solvent : Ethanol (reflux, 4–6 hours)

-

Substrates : Aromatic aldehydes (e.g., 3-methoxybenzaldehyde, 4-nitrobenzaldehyde)

Mechanism

-

Aldimine Formation : The aldehyde reacts with the amino group of the thiophene carboxamide to form an imine intermediate.

-

Oxidative Cyclization : Iodine facilitates intramolecular cyclization via electrophilic aromatic substitution, forming the pyrimidine ring.

-

Aromatization : Elimination of water yields the fused thienopyrimidine system .

Key Data

Heterocyclization with Electrophilic Reagents

The compound undergoes cyclization with reagents such as chloroacetyl chloride or ethyl cyanoacetate to form thieno[2,3-d]pyrazolo or thieno[3,2-e] diazepine systems .

Reaction with Chloroacetyl Chloride

-

Conditions : Dichloromethane, triethylamine (0°C to room temperature, 12 hours).

-

Product : 7-Chloro-2,3-dimethylthieno[2,3-d]pyrazolo[1,5-a]pyrimidin-5(4H)-one .

Mechanistic Pathway

-

Nucleophilic Attack : The amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Cyclization : Intramolecular displacement of chloride forms the pyrazole ring.

Hydrolysis Reactions

The carboxamide group can undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl (reflux, 6 hours).

Basic Hydrolysis

-

Conditions : NaOH (10% aqueous, 80°C, 3 hours).

-

Product : 2-Amino-4,5-dimethylthiophene-3-carboxylate salt .

Mannich-Type Reactions

The amino group participates in Mannich reactions with formaldehyde and primary amines to form hexahydrothieno[2,3-d]pyrimidines .

General Procedure

-

Reactants : Formaldehyde (aq. HCHO), primary amine (e.g., methylamine).

-

Conditions : Ethanol, room temperature, 2 hours.

-

Product : 2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine-4a-carbonitrile derivatives .

Key Advantages

Electrophilic Substitution at the Thiophene Ring

The electron-rich thiophene ring undergoes nitration and sulfonation :

Nitration

-

Reagent : HNO₃/H₂SO₄ (0°C, 1 hour).

-

Product : 2-Amino-N-(2-methoxyphenyl)-4,5-dimethyl-3-nitrothiophene-3-carboxamide (major at C5 position) .

Sulfonation

-

Reagent : SO₃/H₂SO₄ (40°C, 3 hours).

-

Product : 2-Amino-N-(2-methoxyphenyl)-4,5-dimethyl-3-sulfothiophene-3-carboxamide .

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura couplings with aryl boronic acids:

Conditions

Product

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Antiviral Activity : Research indicates that thiophene derivatives exhibit antiviral properties. Specifically, compounds similar to 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide have been recognized as allosteric enhancers for adenosine receptors, which play a crucial role in cellular signaling pathways related to viral infections .

- Antimicrobial Properties : The presence of the amino and carboxamide functional groups has been linked to antimicrobial activity against various pathogens. Studies have shown that these derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Thiophene-based compounds have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of diseases where inflammation plays a key role, such as arthritis and other chronic inflammatory conditions .

Biochemical Probes

The compound serves as a biochemical probe in various research settings:

- Receptor Interaction Studies : Due to its structural characteristics, it can be utilized to study interactions with specific biological receptors. For instance, its ability to enhance receptor activity makes it a valuable tool in pharmacological research aimed at understanding receptor dynamics and drug design .

- Mechanistic Studies : The compound's unique structure allows researchers to investigate the mechanisms of catalysis and substrate activation in biochemical reactions. This is essential for developing targeted therapies and understanding disease mechanisms at the molecular level .

Material Science

In addition to its biological applications, this compound has potential uses in material science:

- Organic Electronics : The thiophene moiety is known for its conductive properties, making this compound a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films can enhance the performance of these devices .

Case Studies

Several studies highlight the applications of this compound:

- Adenosine Receptor Modulation : A study demonstrated that derivatives of thiophene could act as allosteric modulators of adenosine receptors, providing insights into their potential use in treating conditions like asthma and cardiovascular diseases .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial activity of various thiophene derivatives, including this compound, against clinical isolates of bacteria and fungi. Results showed promising inhibition zones, suggesting its application in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-methoxy-5-((phenylamino)methyl)phenol

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide

Uniqueness

2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its methoxyphenyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Biologische Aktivität

2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

- Molecular Formula : C₁₄H₁₆N₂O₂S

- Molecular Weight : 276.36 g/mol

- CAS Number : 85930-61-6

- Structure : The compound features a thiophene ring substituted with an amino group and a methoxyphenyl group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer research. Below are the primary areas of biological activity:

Anticancer Activity

- Mechanism of Action : The compound has been studied for its ability to inhibit topoisomerase II, an essential enzyme involved in DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells.

-

Cell Line Studies : In vitro studies have shown that derivatives of this compound exert cytotoxic effects on several cancer cell lines, including:

- Breast cancer (MCF7)

- Colon cancer (HT29)

- Lung cancer (A549)

- Prostate cancer (PC3)

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes relevant to cancer progression:

- Topoisomerase II Inhibition : Detailed assays demonstrated that certain derivatives inhibit topoisomerase II without causing DNA intercalation, suggesting a unique mechanism of action that may reduce side effects associated with traditional chemotherapeutics .

Table 1: Summary of Biological Activities

Case Studies

- Study on Anticancer Efficacy : A study evaluated the effects of various thiophene derivatives on breast and colon cancer cell lines. The results indicated that the compounds induced apoptosis through ROS generation and cell cycle arrest at the G1 phase .

- Enzyme Interaction Studies : Molecular docking studies have confirmed the binding affinity of this compound to topoisomerase II, supporting its role as an ATP-dependent inhibitor .

Q & A

Q. What established synthetic routes are available for 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide?

The compound is synthesized via a Gewald reaction, involving ethyl methyl ketone and o-methoxycyanoacetanilide in the presence of diethylamine and sulfur. The reaction proceeds under reflux in ethanol, followed by recrystallization in isopropyl alcohol to yield crystals (50% yield). Key steps include Knoevenagel condensation for intermediate formation and purification via alcohol recrystallization . Structural confirmation is achieved through IR, , and mass spectrometry .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography reveals a monoclinic crystal system () with lattice parameters ). The structure is stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds, forming pseudo-five- and six-membered rings that restrict conformational flexibility. Intermolecular N–H⋯O interactions further stabilize the packing .

Q. What preliminary biological activities have been reported?

The compound’s structural analogs exhibit antiviral, anti-inflammatory, and antimicrobial properties. For example, chloro-substituted thiophene carboxamides show altered hydrogen-bonding patterns that enhance bioactivity. In vitro assays suggest potential as allosteric enhancers for adenosine receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization involves:

- Catalyst Screening : Piperidine and acetic acid in toluene enhance Knoevenagel condensation efficiency (72–94% yield) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may accelerate intermediate formation.

- Purification : Gradient recrystallization (e.g., ethanol/isopropyl alcohol) improves purity .

Monitor reaction progress via TLC and validate purity through melting point analysis and HPLC .

Q. How do structural modifications influence bioactivity?

Substituent effects are critical:

- Ortho-Substituents : An o-methoxy group induces intramolecular hydrogen bonding, locking the amide linkage orientation and enhancing stability .

- Methyl Groups : The 4,5-dimethylthiophene core increases hydrophobicity, potentially improving membrane permeability.

Comparative studies with analogs (e.g., chloro or nitro derivatives) can quantify activity changes in enzymatic assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

Q. How should researchers address discrepancies between in vitro and in vivo biological data?

- Assay Conditions : Verify in vitro pH, temperature, and solvent compatibility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Bioavailability : Evaluate pharmacokinetics (e.g., metabolic stability via liver microsome assays) to identify rapid degradation in vivo .

- Formulation : Use liposomal encapsulation or pro-drug strategies to enhance solubility and tissue penetration .

Q. What computational methods are suitable for predicting target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors, focusing on hydrogen-bonding motifs (e.g., amide and methoxy groups) .

- MD Simulations : GROMACS can simulate ligand-receptor stability over 100 ns trajectories, assessing conformational changes in aqueous environments .

Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Methodological Considerations

Q. Which analytical techniques are essential for purity assessment?

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities <0.5% .

- Spectroscopy : and confirm substituent integration and absence of byproducts. For example, the o-methoxyphenyl group shows a singlet at δ 3.85 ppm (OCH) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 277.1 for CHNOS) .

Q. How can hydrogen-bonding networks be experimentally mapped?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.